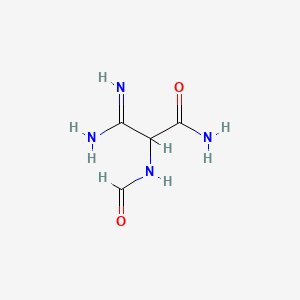
1,3,7-Trimethyluric Acid-d9
説明
1,3,7-Trimethyluric acid-d9 is intended for use as an internal standard for the quantification of 1,3,7-trimethyluric acid by GC- or LC-MS. 1,3,7-Trimethyluric acid is a derivative of uric acid and a metabolite of caffeine. It is formed from caffeine by the cytochrome P450 (CYP) isoform CYP3A4. 1,3,7-Trimethyluric acid (500 µM) scavenges hydroxyl radicals in a cell-free assay and inhibits t-butyl hydroperoxide-induced lipid peroxidation by 56.5% in isolated human erythrocyte membranes.
This compound is an isotope labelled analog of 1,3,7-Trimethyluric Acid. 1,3,7-Trimethyluric Acid is a caffeine derivative, and a methyl derivative of uric acid. Detected as a urine marker of caffeine consumption.
作用機序
Target of Action
The primary targets of 1,3,7-Trimethyluric Acid-d9 are the enzymes that metabolize caffeine in humans, which include CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 . These enzymes play a crucial role in the metabolism of various drugs and xenobiotics.
Mode of Action
This compound is a derivative of uric acid and a metabolite of caffeine . It is formed from caffeine by the cytochrome P450 (CYP) isoform CYP3A4 . The compound interacts with its targets, leading to changes in the metabolic pathways of caffeine.
Biochemical Pathways
The compound affects the biochemical pathways related to caffeine metabolism. Caffeine is metabolized into this compound by the action of the aforementioned enzymes . This process is part of the broader metabolic pathways involving purine alkaloids.
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its formation from caffeine through the action of cytochrome P450 enzymes . .
Result of Action
At a concentration of 500 µM, this compound has been shown to scavenge hydroxyl radicals in a cell-free assay and inhibit t-butyl hydroperoxide-induced lipid peroxidation by 56.5% in isolated human erythrocyte membranes . This suggests that the compound may have antioxidant properties.
生化学分析
Biochemical Properties
1,3,7-Trimethyluric Acid-d9 interacts with several enzymes, proteins, and other biomolecules. The enzymes that metabolize caffeine into 1,3,7-Trimethyluric Acid in humans include CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 . These interactions play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound has shown an ability to scavenge hydroxyl radicals as well as protective potential against lipid peroxidation in erythrocyte membranes . This suggests that it may have significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various enzymes and biomolecules. For instance, it is metabolized from caffeine by the cytochrome P450 (CYP) isoform CYP3A4 . This process involves binding interactions with the enzyme, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is involved in the metabolic pathways of caffeine. The enzymes that metabolize caffeine into 1,3,7-Trimethyluric Acid in humans include CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 . These enzymes and their interactions with this compound could affect metabolic flux or metabolite levels.
特性
IUPAC Name |
1,3,7-tris(trideuteriomethyl)-5H-purine-2,6,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h4H,1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPZJVFJRYVRJD-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(=NC1=O)N(C(=O)N(C2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2C(=NC1=O)N(C(=O)N(C2=O)C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thiazolo[5,4-d]pyrimidin-2(1H)-one](/img/structure/B570393.png)



![Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester, (R)- (9CI)](/img/new.no-structure.jpg)



![disodium;4-[(4E)-3-ethoxy-4-[[4-[ethyl(2-sulfonatoethyl)amino]-2-methylphenyl]methylidene]-5-oxopyrazol-1-yl]benzenesulfonate](/img/structure/B570407.png)
